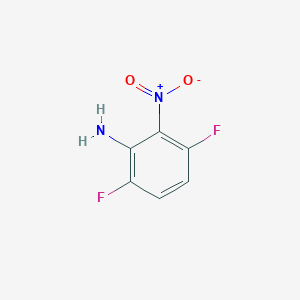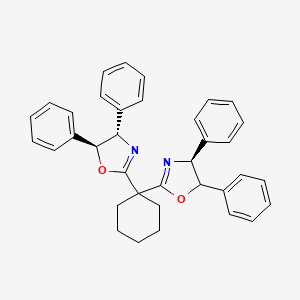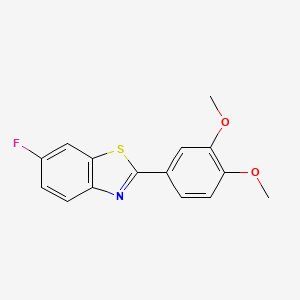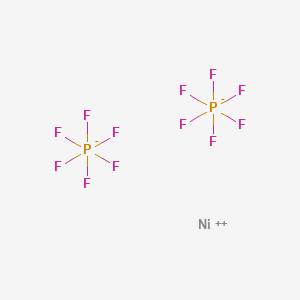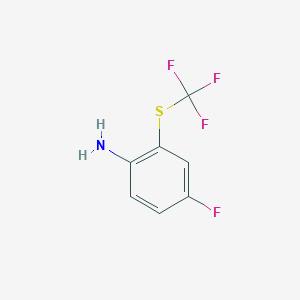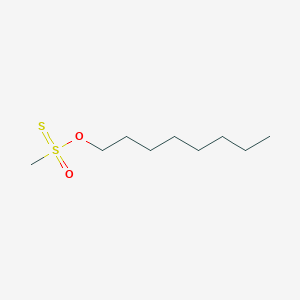![molecular formula C18H25NO4 B12843168 (5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It is characterized by the presence of a benzyl group at the 5th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid typically begins with L-glutamic acid as the starting material. The process involves several key steps:
Esterification: L-glutamic acid is subjected to esterification in the presence of an acidic reagent to form an ester intermediate.
Halogenation and Protection: The ester intermediate is then reacted with a 2-haloacetate and an N-protecting agent (such as Boc) under basic conditions to form a protected intermediate.
Intramolecular Condensation: The protected intermediate undergoes intramolecular condensation in the presence of a strong base to form a piperidine ring structure.
Industrial Production Methods: Industrial production methods for (5R)-5-Benzyl-1-Boc-L-pipecolinic acid often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow processes, automated reaction setups, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the benzyl group or the Boc group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for other valuable compounds
Mechanism of Action
The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the Boc protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
- (5R)-5-Benzyl-L-pipecolinic acid
- (5R)-5-Benzyl-1-Boc-D-pipecolinic acid
- (5S)-5-Benzyl-1-Boc-L-pipecolinic acid
Comparison: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is unique due to its specific stereochemistry and the presence of both the benzyl and Boc groups. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the (5S) isomer may exhibit different biological activity and binding affinity due to the difference in spatial arrangement .
Properties
Molecular Formula |
C18H25NO4 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15?/m1/s1 |
InChI Key |
FDOLGKUYGFYUTN-GICMACPYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)
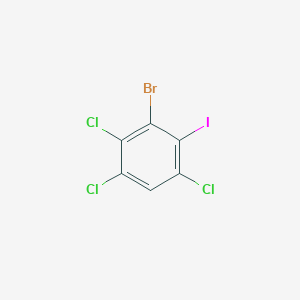
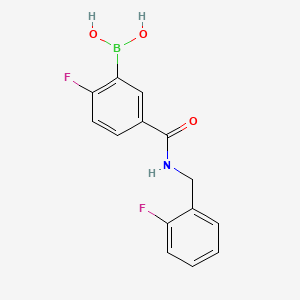

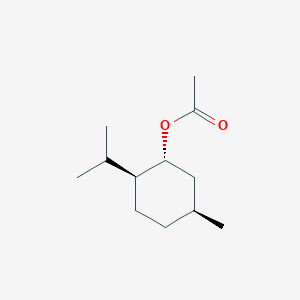
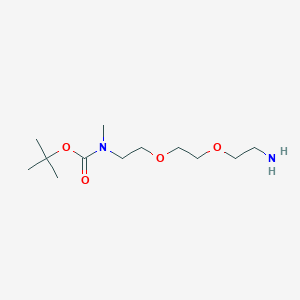
![4-N-Boc-8-bromo-6-chloro-2,3-dihydro-benzo[1,4]oxazine](/img/structure/B12843136.png)
